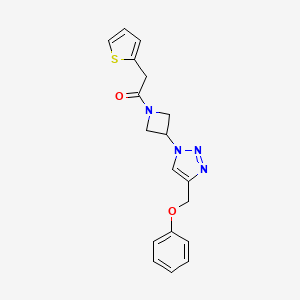![molecular formula C25H23N3O3S2 B2803594 3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105196-93-7](/img/structure/B2803594.png)
3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Antitumor Applications
Research by Hafez and El-Gazzar (2017) on novel thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the one , has demonstrated potent anticancer activity. These compounds exhibited comparable anticancer effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the potential utility of thieno[3,2-d]pyrimidine derivatives as antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial and Antioxidant Properties
Sonia et al. (2013) synthesized some benzoxazinyl pyrazolone arylidenes that showed potent antimicrobial and antioxidant activities. While not directly referencing the specific compound , this study highlights the broader potential of benzoxazinyl derivatives in developing new antimicrobial and antioxidant agents, suggesting that structurally related compounds may also possess these properties (G. Sonia et al., 2013).
Synthesis and Biological Potential
Research by Zadorozhny et al. (2010) focused on synthesizing substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and comparing their properties with positionally isomeric thienopyrimidinones. This work underscores the significance of sulfur atom positioning in influencing the biological activities of these compounds, which could guide the synthesis of new drugs with enhanced efficacy (A. Zadorozhny, A. Turov, & V. Kovtunenko, 2010).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this general information is helpful, and I’m sorry I couldn’t provide more specific information about your compound. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
3-methyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-15-4-7-17(8-5-15)18-13-32-23-22(18)26-25(27(3)24(23)30)33-14-21(29)28-10-11-31-20-9-6-16(2)12-19(20)28/h4-9,12-13H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPMGQYNTMJFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)N4CCOC5=C4C=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2803511.png)
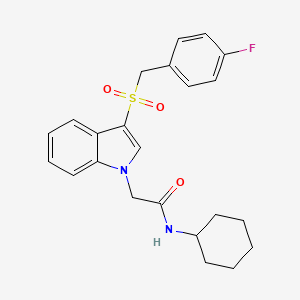
![Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2803515.png)
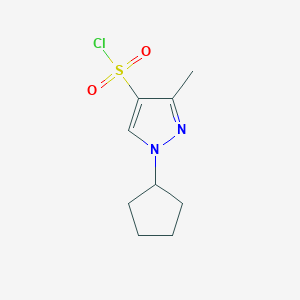
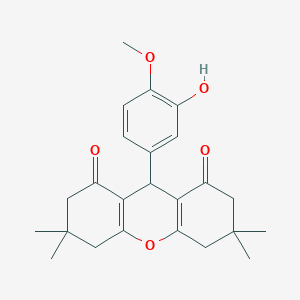
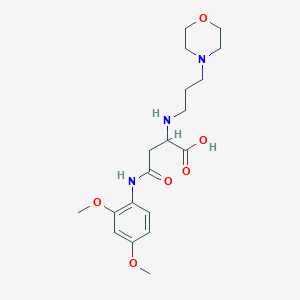
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)
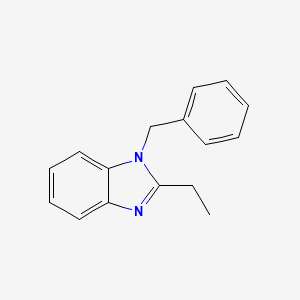
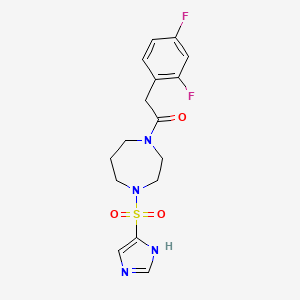
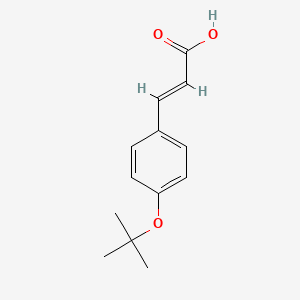
![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2803528.png)
![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)
